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Oxetane-2-carbaldehyde

Cat. No.: B13671428
M. Wt: 86.09 g/mol
InChI Key: WDXAOIHMPDWQIU-UHFFFAOYSA-N
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Description

Historical Context and Significance of Oxetane (B1205548) Motifs in Synthetic Chemistry

The discovery of the parent oxetane dates back to the 1870s. beilstein-journals.org For many years, these strained heterocycles were primarily of academic interest due to the inherent ring strain, which is comparable to that of epoxides. researchgate.netbeilstein-journals.org This strain results from endocyclic angles that are significantly smaller than the ideal tetrahedral angle. beilstein-journals.org A pivotal shift in the perception of oxetanes occurred when researchers began to recognize their value as isosteric replacements for other common functional groups in drug design. beilstein-journals.orgnih.gov

The oxetane motif, particularly the 3,3-disubstituted pattern, has been successfully employed as a surrogate for gem-dimethyl and carbonyl groups. beilstein-journals.orgnih.gov Replacing a gem-dimethyl group, often used to block metabolic weak spots at the cost of increased lipophilicity, with an oxetane ring can maintain steric bulk while improving polarity and metabolic stability. beilstein-journals.org Similarly, the oxetane ring can mimic the hydrogen-bond accepting properties of a carbonyl group, making it a valuable bioisostere to circumvent carbonyl-specific enzymatic degradation or to secure intellectual property. acs.orgnih.gov This strategic use of oxetanes can profoundly influence key drug-like properties, including aqueous solubility, lipophilicity, and metabolic clearance. researchgate.netnih.gov

PropertyOxetane Ringgem-Dimethyl GroupCarbonyl Group
PolarityHighLow (Lipophilic)High
Metabolic StabilityGenerally HighHigh (Blocks Metabolism)Susceptible to Reduction/Oxidation
Hydrogen Bond AcceptorStrongNoStrong
Three-DimensionalityHigh (Puckered Ring)ModerateLow (Planar)

Prevalence of Oxetane Scaffolds in Natural Products and Biologically Active Molecules

While not as widespread in nature as other heterocycles like tetrahydrofurans, the oxetane ring is a key structural feature in several important natural products. acs.orgresearchgate.net The presence of this strained ring often imparts significant and essential biological activity. acs.org

The most prominent example of an oxetane-containing natural product is paclitaxel (B517696) (Taxol), a highly effective anticancer agent first isolated from the bark of the Pacific yew tree (Taxus brevifolia). acs.orgnih.gov Paclitaxel is a mainstay in chemotherapy and is on the World Health Organization's List of Essential Medicines. nih.gov The oxetane ring in paclitaxel is crucial for its bioactivity; it is believed to act as a conformational lock, rigidifying the molecule's structure, and as a hydrogen-bond acceptor, both of which are important for its binding to microtubules. acs.org Analogues of paclitaxel lacking the oxetane ring have demonstrated lower binding affinity and cytotoxicity. nih.gov The discovery and success of paclitaxel spurred greater interest in the synthesis and biological evaluation of other oxetane-containing molecules. researchgate.net

Natural Product / Bioactive MoleculeSourceBiological ActivityRole of Oxetane Ring
Paclitaxel (Taxol)Pacific Yew Tree (Taxus brevifolia)Anticancer (microtubule stabilizer)Conformational lock, H-bond acceptor. acs.org
Oxetanocin ABacillus megateriumAntiviral, AntibacterialCore structural component of the nucleoside analogue.

Research Landscape of Oxetane-2-carbaldehyde and Related 2-Substituted Oxetanes

The research landscape for 2-substituted oxetanes, including This compound , is primarily focused on synthetic methodology. The synthesis of these compounds presents a significant challenge compared to their 3-substituted counterparts because substitution at the 2-position introduces a chiral center, necessitating stereocontrolled synthetic strategies. thieme-connect.com Despite these challenges, interest remains high due to their potential as versatile building blocks for more complex molecules. nih.govthieme-connect.com

Several synthetic strategies have been developed for accessing 2-substituted oxetanes:

Williamson Etherification: This classical approach involves the intramolecular cyclization of a suitably functionalized 1,3-diol derivative. acs.org For instance, enantioselective reduction of a β-halo ketone can produce a chiral halohydrin, which then cyclizes to form an enantioenriched 2-substituted oxetane. acs.org

Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful method for constructing the oxetane ring, forming both a C-C and a C-O bond in a single step. beilstein-journals.orgthieme-connect.com

Epoxide Ring-Opening: The reaction of an epoxide with an ylide can lead to an intermediate that subsequently undergoes ring closure to form the oxetane. thieme-connect.com

C-C Bond Forming Cyclization: More recent methods involve the formation of a C-C bond to close the ring. For example, the deprotonation of a sulfone-stabilized carbanion precursor can effect a smooth cyclization to yield 2-sulfonyl oxetanes. thieme-connect.com

Specifically for This compound , its synthesis could be envisioned through the oxidation of the corresponding primary alcohol, oxetane-2-methanol . The oxidation of other substituted oxetane-methanols to their corresponding aldehydes has been successfully achieved using reagents like Dess–Martin periodinane. acs.org Research into related compounds, such as (S)-oxetan-2-ylmethyl tosylate , highlights the utility of 2-substituted oxetanes as key fragments for introducing the oxetane motif into potential drug candidates. acs.orgacs.org Furthermore, studies on the photocatalytic decarboxylation of oxetane-2-carboxylic acid demonstrate an innovative route to generate oxetane radicals, which can be further functionalized, underscoring the ongoing development of novel synthetic applications for this class of compounds. 3s-tech.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2 B13671428 Oxetane-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

oxetane-2-carbaldehyde

InChI

InChI=1S/C4H6O2/c5-3-4-1-2-6-4/h3-4H,1-2H2

InChI Key

WDXAOIHMPDWQIU-UHFFFAOYSA-N

Canonical SMILES

C1COC1C=O

Origin of Product

United States

Synthetic Methodologies for Oxetane 2 Carbaldehyde and Its Precursors

Direct Synthesis Approaches to 2-Substituted Oxetanes

Direct approaches aim to construct the oxetane (B1205548) ring from acyclic starting materials in a convergent manner. These methods are often valued for their atom economy and ability to rapidly generate the core heterocyclic structure. Photochemical cycloaddition represents a key strategy in this category.

The Paternò-Büchi reaction is a powerful and widely studied photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane ring. nih.govwikipedia.org First reported by Emanuele Paternò and George Büchi, this reaction involves the excitation of a carbonyl group to its singlet or triplet state, which then adds to a ground-state alkene. wikipedia.orgslideshare.net For the synthesis of a precursor to oxetane-2-carbaldehyde, this reaction could theoretically involve the cycloaddition of an alkene with a glyoxal (B1671930) derivative (where one carbonyl group is protected) or the reaction of a simple carbonyl compound with an alkene bearing a masked aldehyde, such as acrolein acetal.

The regioselectivity of the Paternò-Büchi reaction is a critical consideration, as the combination of an unsymmetrical carbonyl and alkene can lead to different constitutional isomers. wikipedia.org The outcome is largely governed by the relative stability of the 1,4-biradical intermediate that forms after the initial bond formation between the excited carbonyl oxygen and one of the alkene carbons. rsc.orgresearchgate.net Generally, the reaction proceeds via the formation of the more stable biradical. For instance, in the reaction of an aldehyde with a substituted alkene, the initial C-O bond forms at the less substituted carbon of the alkene to generate a more substituted radical center, which is more stable. researchgate.net

Stereoselectivity is also a key aspect, with the reaction often yielding specific diastereomers. photobiology.com The stereochemical outcome can be influenced by whether the reaction proceeds through a singlet or triplet excited state of the carbonyl compound. Triplet state reactions, which are common for aromatic ketones and aldehydes, involve a longer-lived biradical intermediate that can undergo bond rotation before ring closure, potentially leading to a mixture of stereoisomers. nih.gov However, factors like steric hindrance and potential hydrogen bonding interactions can significantly influence the conformational preferences of the biradical, leading to high stereoselectivity in many cases. photobiology.comresearchgate.net For example, reactions involving chiral substrates or auxiliaries have been shown to proceed with high diastereoselectivity. nih.gov

The mechanism of the Paternò-Büchi reaction typically begins with the photoexcitation of the carbonyl compound from its ground state (S₀) to an excited singlet state (S₁). organic-chemistry.org For many aldehydes and ketones, this is followed by a rapid and efficient intersystem crossing (ISC) to the lower-energy triplet state (T₁). nih.govrsc.org This excited triplet carbonyl then interacts with the ground-state alkene to form a triplet 1,4-biradical intermediate. slideshare.net

Spectroscopic studies have provided evidence for the existence of these biradical intermediates. nih.gov The lifetime and fate of the biradical are crucial in determining the reaction's efficiency and selectivity. The triplet biradical must undergo spin inversion to a singlet biradical before it can collapse to form the two C-C and C-O bonds of the oxetane ring. researchgate.net This ring closure competes with other pathways, such as fragmentation back to the starting materials or intramolecular hydrogen abstraction. The relative rates of these competing processes determine the quantum yield of oxetane formation. cambridgescholars.com Theoretical studies have further elucidated the potential energy surfaces of these intermediates, supporting the stepwise mechanism and helping to explain the observed selectivities. researchgate.netcambridgescholars.com

The Paternò-Büchi reaction is applicable to a wide range of carbonyl compounds (aldehydes and ketones) and alkenes. rsc.org Electron-rich alkenes, such as enol ethers and furans, are particularly reactive partners. nih.govphotobiology.com This is advantageous for synthesizing precursors to this compound, as the reaction of a carbonyl with a vinyl ether derivative could yield a 2-alkoxyoxetane, which can be subsequently hydrolyzed to the corresponding aldehyde.

However, there are limitations. The use of α,β-unsaturated aldehydes like acrolein as the alkene component can be complicated. The carbonyl group within the acrolein molecule could potentially compete in the photochemical reaction, and the conjugated system can undergo other photoreactions, such as dimerization or polymerization, leading to lower yields of the desired oxetane. nih.gov A more viable strategy involves using a protected form of acrolein, such as an acrolein acetal, to prevent side reactions of the aldehyde group. Similarly, if using a glyoxal derivative as the carbonyl partner, one aldehyde must be selectively protected to prevent reactions at both sites. The efficiency of the reaction can also be diminished by competing processes like photoreduction of the carbonyl compound. nih.gov

Below is a table summarizing potential substrate combinations for synthesizing this compound precursors via the Paternò-Büchi reaction.

Carbonyl PartnerAlkene PartnerPotential Product (Precursor)Key Considerations
Formaldehyde (B43269)Acrolein AcetalThis compound AcetalChemoselectivity of formaldehyde; potential for polymerization.
Monoprotected GlyoxalEthylene (B1197577)This compound (protected)Stability and synthesis of the monoprotected glyoxal.
Benzaldehyde2,5-Dihydrofuran3-Phenyl-2-oxa-bicyclo[3.2.0]hept-6-eneA precursor requiring further steps; regioselectivity is key. nih.gov

An alternative to building the oxetane ring via cycloaddition is to form it through the intramolecular cyclization of a suitably functionalized acyclic precursor. This approach relies on forming a C-O bond to close the four-membered ring, a process that can be challenging due to the inherent ring strain of the oxetane system.

The Williamson ether synthesis is a classic method for forming ethers via an S_N_2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com Its intramolecular variant is a primary method for synthesizing cyclic ethers, including oxetanes. acs.orgacs.org To apply this to this compound, one would need an acyclic precursor containing a hydroxyl group and a suitable leaving group (e.g., a halide or sulfonate) in a 1,3-relationship, along with a protected aldehyde at the appropriate position.

The general mechanism involves the deprotonation of the alcohol with a base (such as sodium hydride) to form a nucleophilic alkoxide. masterorganicchemistry.com This alkoxide then attacks the carbon bearing the leaving group in an intramolecular S_N_2 displacement, forming the C-O bond and closing the oxetane ring.

For the synthesis of an this compound precursor, a potential starting material would be a derivative of 3,4-dihydroxybutanal. A synthetic sequence could involve:

Protection of the aldehyde group as an acetal.

Selective functionalization of the primary hydroxyl group into a good leaving group (e.g., tosylate or mesylate).

Base-induced intramolecular cyclization, where the secondary alkoxide displaces the primary leaving group.

The success of this cyclization is highly dependent on reaction conditions that favor the 4-exo-tet ring closure over competing intermolecular reactions or elimination side reactions. masterorganicchemistry.com Being an S_N_2 reaction, the process works best with a primary leaving group to minimize steric hindrance. masterorganicchemistry.com

The following table outlines the key components of this synthetic strategy.

Precursor StructureRequired ReagentsKey TransformationChallenges
HO-CH₂-CH(OH)-CH(OR)₂1. TsCl, Pyridine2. NaHSelective tosylation followed by intramolecular S_N_2 cyclizationSelective functionalization of primary vs. secondary alcohol; potential for side reactions.
Br-CH₂-CH(OH)-CH(OR)₂NaH, THFIntramolecular S_N_2 cyclizationSynthesis of the starting halohydrin; ensuring 4-exo closure.

Metal-Catalyzed and Organocatalytic Approaches

Modern synthetic chemistry has seen a surge in the development of catalytic methods for constructing complex molecular architectures, and the synthesis of oxetanes is no exception. These approaches offer advantages in efficiency, selectivity, and milder reaction conditions.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. One innovative application of this technology is the decarboxylative functionalization of carboxylic acids. Specifically, the visible-light-mediated photoredox hydrodecarboxylation of 2-aryl oxetane 2-carboxylic acids provides access to 2-aryl oxetanes. This method effectively serves as an alternative to the traditional UV-light-mediated Paternò-Büchi reaction between alkenes and aryl aldehydes, avoiding some of the challenges associated with the classic photochemical method.

Research has shown that this transformation can be initiated through different mechanistic pathways depending on the substrate. dntb.gov.ua The process involves the generation of a radical at the C2 position of the oxetane ring via decarboxylation, which is then quenched to afford the final product. While this specific method leads to hydrodecarboxylation (replacement of the carboxylic acid with hydrogen), the generation of a radical intermediate at the C2 position opens avenues for other C-C or C-heteroatom bond-forming reactions, thus representing a key strategy for functionalizing the oxetane core.

Directly converting a C-H bond into a C-C or C-heteroatom bond is a highly desirable transformation in organic synthesis due to its atom economy. Selective C-H functionalization at the C2 position of the oxetane ring provides a direct route to precursors of this compound without the need for pre-installed functional groups.

Decatungstate photocatalysis has been shown to accomplish the selective C(sp³)–H activation at the 2-position of oxetanes under mild conditions. This process generates an α-oxy radical, which can be trapped by electron-poor olefins to yield 2-substituted oxetanes. The selectivity of the hydrogen abstraction is governed by a combination of polar and steric effects, allowing for predictable functionalization even in complex molecules. This method highlights a powerful strategy for the late-stage functionalization of oxetane-containing compounds.

Derivatization Strategies for this compound Synthesis

Once the oxetane ring is formed, the introduction or modification of functional groups is necessary to arrive at the target molecule, this compound. A primary strategy involves the oxidation of a C2-hydroxymethyl group.

Oxidation of 2-Hydroxymethyl Oxetane Derivatives

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. The synthesis of this compound can be readily achieved from its corresponding alcohol precursor, 2-hydroxymethyl oxetane. This precursor can be synthesized through various routes, including the reduction of oxetane-2-carboxylic acid esters or via the Paternò-Büchi reaction using an appropriate alkene and formaldehyde or its equivalent.

Given the potential sensitivity of the strained oxetane ring to harsh reaction conditions (strongly acidic, basic, or highly oxidative), the choice of oxidizing agent is crucial to ensure the integrity of the four-membered ring is maintained while selectively converting the alcohol to the aldehyde without over-oxidation to the carboxylic acid. chemrxiv.orgresearchgate.net

A variety of mild and selective oxidizing agents, often referred to as "weak" oxidants, are suitable for the conversion of 2-hydroxymethyl oxetane to this compound. masterorganicchemistry.com These reagents are known to halt the oxidation at the aldehyde stage for primary alcohols.

Commonly employed reagents include chromium(VI)-based compounds like Pyridinium (B92312) Chlorochromate (PCC) and Pyridinium Dichromate (PDC). chemrxiv.orgresearchgate.netvanderbilt.edu These reactions are typically performed in anhydrous chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂) at room temperature. PCC is slightly acidic but can be buffered to prevent side reactions with acid-sensitive substrates. vanderbilt.edu

Hypervalent iodine reagents, most notably the Dess-Martin Periodinane (DMP), are also highly effective for this transformation. chemrxiv.orgquizlet.com DMP oxidations are known for their mild conditions, neutral pH, and high efficiency, making them particularly suitable for sensitive substrates like oxetanes. The reaction is typically carried out in dichloromethane at room temperature.

Another widely used method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). quizlet.com This procedure is performed at low temperatures (typically -78 °C) and is known for its high yields and compatibility with a wide range of functional groups.

Reagent/MethodKey ComponentsTypical ConditionsAdvantagesReference
Pyridinium Chlorochromate (PCC)CrO₃, Pyridine, HClCH₂Cl₂, Room TemperatureCommercially available, reliable masterorganicchemistry.com, vanderbilt.edu
Pyridinium Dichromate (PDC)Cr₂O₇²⁻, Pyridinium ionsCH₂Cl₂ or DMFLess acidic than PCC researchgate.net, vanderbilt.edu
Dess-Martin Periodinane (DMP)Hypervalent iodine compoundCH₂Cl₂, Room TemperatureMild, neutral conditions, high yield chemrxiv.org, masterorganicchemistry.com
Swern OxidationDMSO, (COCl)₂, Et₃NCH₂Cl₂, -78 °C to RTVery mild, avoids heavy metals masterorganicchemistry.com, quizlet.com
Table 2. Selective Reagents for the Oxidation of 2-Hydroxymethyl Oxetane.

Reduction of Oxetane-2-carboxylic Acid Derivatives

A logical and common route to aldehydes is through the partial reduction of carboxylic acid derivatives such as esters or acyl chlorides. While the direct reduction of a carboxylic acid typically yields a primary alcohol due to the high reactivity of the intermediate aldehyde, derivatives of the carboxylic acid offer a viable pathway for isolating the aldehyde product. chemistrysteps.comrsc.org

The primary challenge in synthesizing this compound from its corresponding carboxylic acid derivatives is preventing over-reduction to oxetane-2-methanol. chemistrysteps.com This is achieved by employing sterically hindered and less reactive hydride reagents that react more readily with the starting material (e.g., an ester or acid chloride) than with the aldehyde product. The reaction is often conducted at low temperatures to further enhance selectivity and minimize side reactions. chemistrysteps.comlibretexts.org

From Oxetane-2-carboxylates: Esters of oxetane-2-carboxylic acid can be reduced to the target aldehyde using Diisobutylaluminium hydride (DIBAL-H). This reagent is effective at low temperatures, typically -78 °C, which helps to stabilize the hemiacetal intermediate and prevent a second hydride addition that would lead to the alcohol. chemistrysteps.comlibretexts.org

From Oxetane-2-carbonyl chloride: A more reactive starting material, oxetane-2-carbonyl chloride, can be selectively reduced to the aldehyde. A suitable reagent for this transformation is Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). chemistrysteps.comlibretexts.org This reagent is a less potent hydride donor than Lithium aluminum hydride (LiAlH₄) because the bulky tert-butoxy (B1229062) groups moderate its reactivity. This allows for the reduction of the highly reactive acid chloride while the resulting aldehyde reacts much more slowly, permitting its isolation. chemistrysteps.comlibretexts.org

Table 1: Reagents for Controlled Reduction of Oxetane-2-carboxylic Acid Derivatives

PrecursorReagentTypical ConditionsProduct
Oxetane-2-carboxylate (Ester)Diisobutylaluminium hydride (DIBAL-H)-78 °CThis compound
Oxetane-2-carbonyl chlorideLithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)Low TemperatureThis compound

Functionalization of Pre-formed Oxetane Building Blocks at C2

An alternative strategy involves the installation or unmasking of the aldehyde functionality on a pre-formed oxetane ring. This can be achieved through methods such as direct C-H functionalization or, more commonly, the oxidation of a C2-hydroxymethyl group.

One reported approach for functionalizing the oxetane ring at the C2 position involves radical-mediated C-H activation. acs.orgutexas.edu This method can introduce a functional group directly onto the carbon adjacent to the ring oxygen. In specific instances of this type of reaction, where the substituent is hydrogen, the aldehyde product can be formed. utexas.edu

A more conventional and widely applicable method is the oxidation of oxetane-2-methanol. This primary alcohol can be synthesized through various routes, including the over-reduction of oxetane-2-carboxylic acid derivatives using strong reducing agents like LiAlH₄. Once obtained, oxetane-2-methanol can be oxidized to this compound using a variety of mild oxidation reagents that are known to convert primary alcohols to aldehydes without proceeding to the carboxylic acid. The choice of reagent is crucial to avoid over-oxidation or degradation of the strained oxetane ring. chemrxiv.org Suitable reagents include Dess-Martin periodinane (DMP) or chromium(VI)-based reagents like Pyridinium chlorochromate (PCC). chemrxiv.org

Table 2: Methods for C2-Functionalization to Yield this compound

PrecursorMethodTypical Reagent(s)Product
OxetaneRadical C-H FunctionalizationDecatungstate photocatalystThis compound
Oxetane-2-methanolOxidation of Primary AlcoholDess-Martin periodinane (DMP)This compound
Oxetane-2-methanolOxidation of Primary AlcoholPyridinium chlorochromate (PCC)This compound

Reactivity and Transformation of Oxetane 2 Carbaldehyde

Ring-Opening Reactions of the Oxetane (B1205548) Core

The cleavage of the oxetane ring is a prominent feature of its chemistry, typically proceeding through activation by acidic promoters or direct attack by potent nucleophiles. beilstein-journals.orgresearchgate.net These reactions alleviate the ring strain and lead to the formation of highly functionalized, linear 1,3-disubstituted propane (B168953) derivatives. The regioselectivity of the ring-opening is dictated by steric and electronic factors of the substituent at the C2 position—in this case, the electron-withdrawing carbaldehyde group—and the nature of the attacking species. magtech.com.cn

Nucleophilic Ring Opening Reactions and Product Diversity

Under neutral or basic conditions, the ring-opening of oxetanes is typically achieved with strong nucleophiles. The reaction generally proceeds via an SN2 mechanism, wherein the nucleophile attacks one of the carbon atoms adjacent to the ring oxygen. acs.org For unsymmetrically substituted oxetanes like oxetane-2-carbaldehyde, strong nucleophiles preferentially attack the less sterically hindered carbon atom (C4). magtech.com.cn This regioselectivity leads to the formation of 3-substituted-3-hydroxypropanal derivatives.

A wide array of nucleophiles can be employed, resulting in a diverse range of products:

Carbon Nucleophiles : Organometallic reagents (e.g., organolithiums, Grignards), enolates, and cyanides can open the ring to form new carbon-carbon bonds. For instance, reaction with trimethylsilane (B1584522) cyanide (TMSCN) in the presence of a solid base like magnesium oxide would yield a 4-cyano-3-hydroxybutanal derivative. researchgate.net

Nitrogen Nucleophiles : Amines and azides can act as nucleophiles to introduce nitrogen-containing functionalities.

Oxygen Nucleophiles : Alkoxides and hydroxides can open the oxetane ring, although this often requires harsher conditions or activation.

Sulfur Nucleophiles : Thiols and their corresponding thiolates are effective nucleophiles for oxetane ring-opening, yielding thioether products. researchgate.net

Table 1: Representative Nucleophilic Ring-Opening Reactions

NucleophileReagent ExampleGeneral Product Structure
CyanideTMSCN / MgO4-Cyano-3-hydroxybutanal derivative
OrganolithiumRLi3-(Alkyl/Aryl)-1,3-dihydroxyalkane (after reduction of aldehyde)
ThiolateRSH / Base4-(Alkyl/Aryl)thio-3-hydroxybutanal
AmineR₂NH4-(Dialkylamino)-3-hydroxybutanal

Acid-Catalyzed Ring Cleavage Mechanisms

The presence of a Brønsted acid catalyst greatly facilitates the ring-opening of the oxetane. researchgate.net The reaction is initiated by the protonation of the ring oxygen, which significantly enhances the electrophilicity of the ring carbons and makes the ring susceptible to attack by even weak nucleophiles.

The mechanism can proceed through two primary pathways:

SN2-like Pathway : The nucleophile attacks one of the ring carbons (C2 or C4) with simultaneous cleavage of the C-O bond. This pathway is favored by primary and less-substituted oxetanes and with less-hindered nucleophiles.

SN1-like Pathway : If a stable carbocation can be formed at one of the ring carbons, the reaction may proceed through a dissociative mechanism. The protonated oxetane opens to form an oxonium ion/carbocation intermediate, which is then trapped by the nucleophile.

In the case of this compound, the electron-withdrawing nature of the aldehyde group would destabilize an adjacent carbocation at C2, making an SN1 pathway at this position less likely. Therefore, nucleophilic attack is expected to occur preferentially at C4 in an SN2 fashion. However, under strongly acidic conditions, reactions can be complex, potentially involving the aldehyde group as well. Spontaneous isomerization of some oxetane-derivatives (e.g., oxetane-carboxylic acids) into lactones upon heating or in the presence of acid highlights the lability of the ring under these conditions. nih.govacs.org

Lewis Acid Mediated Transformations

Similar to Brønsted acids, Lewis acids can activate the oxetane ring by coordinating to the oxygen atom. beilstein-journals.org This coordination polarizes the C-O bonds, rendering the ring carbons more electrophilic and susceptible to nucleophilic attack. researchgate.net Common Lewis acids used for this purpose include BF₃·OEt₂, TiCl₄, SnCl₄, and In(OTf)₃. acs.orgnih.gov

Lewis acid catalysis offers several advantages, including milder reaction conditions and potentially different selectivity compared to Brønsted acids. The choice of Lewis acid and solvent can influence the reaction outcome, leading to either ring-opened products or rearranged scaffolds. For example, the combination of a Lewis acid with a soft carbon nucleophile can be an effective method for C-C bond formation via oxetane ring-opening. nih.gov

Electrophilic Activation and Rearrangements

Activation of the oxetane ring with an electrophile can initiate ring-opening and subsequent rearrangements. The formation of an oxonium ion intermediate can be followed by a variety of pathways. One common rearrangement is ring expansion, where a 1,2-hydride or 1,2-alkyl shift occurs, leading to the formation of a more stable five-membered tetrahydrofuran (B95107) (THF) derivative. The driving force for this rearrangement is the relief of ring strain and the formation of a more stable carbocation intermediate. The specific outcome depends on the substitution pattern of the oxetane and the reaction conditions.

Reactions at the Carbaldehyde Moiety

The carbaldehyde group of this compound is a classic electrophilic center that readily undergoes nucleophilic addition reactions. masterorganicchemistry.com These transformations are typically performed under conditions that preserve the integrity of the oxetane ring, often at low temperatures and under neutral or basic conditions to avoid acid-catalyzed ring-opening.

Nucleophilic Additions (e.g., Grignard, Organolithium, Cyanide)

A variety of carbon-based nucleophiles can add to the carbonyl carbon, leading to the formation of a new C-C bond and converting the aldehyde into a secondary alcohol upon workup. masterorganicchemistry.comlibretexts.org

Grignard Reagents (RMgX) : These organomagnesium halides are powerful nucleophiles that react efficiently with aldehydes. organic-chemistry.orgchemguide.co.uk The addition of a Grignard reagent to this compound, followed by an acidic workup, yields a secondary alcohol where the 'R' group from the Grignard reagent is attached to the former carbonyl carbon. libretexts.org

Organolithium Reagents (RLi) : Organolithium compounds are generally more reactive and more basic than Grignard reagents. wikipedia.orgmt.com They add readily to aldehydes to form secondary alcohols after protonation. masterorganicchemistry.comyoutube.com The reaction is typically fast and conducted at low temperatures to control reactivity and prevent side reactions.

Cyanide Addition : The addition of a cyanide ion (e.g., from NaCN or KCN) to the aldehyde forms a cyanohydrin. This reaction is reversible and is typically catalyzed by a small amount of base. The resulting cyanohydrin is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Table 2: Nucleophilic Additions to the Carbaldehyde Moiety of this compound

Reagent TypeExample ReagentReaction ConditionsProduct
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)1. Diethyl ether, 0 °C 2. H₃O⁺ workup1-(Oxetan-2-yl)ethanol
Organolithium Reagentn-Butyllithium (n-BuLi)1. THF, -78 °C 2. H₃O⁺ workup1-(Oxetan-2-yl)pentan-1-ol
CyanideSodium cyanide (NaCN)1. H₂O, pH 9-10 2. H₃O⁺ workup2-Hydroxy-2-(oxetan-2-yl)acetonitrile (Cyanohydrin)

Oxidation to Oxetane-2-carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, oxetane-2-carboxylic acid. This transformation is a fundamental step in the synthesis of various oxetane-containing compounds. Standard oxidation methods are generally effective, although the choice of reagent can be influenced by the presence of other functional groups within the molecule to avoid unwanted side reactions.

Common oxidizing agents employed for this purpose include potassium permanganate (B83412) (KMnO4) and various chromium(VI) reagents. For instance, less reactive α-alkyl-substituted oxetane aldehydes can be successfully converted to their corresponding carboxylic acids using a robust treatment with KMnO4. chemrxiv.org Other methods, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like PIDA (phenyliodine diacetate), have also been utilized for similar transformations on related oxetane systems. chemrxiv.org The resulting oxetane-2-carboxylic acids are valuable building blocks in medicinal chemistry. nih.govresearchgate.netenamine.netacs.org

Table 1: Selected Oxidizing Agents for the Conversion of this compound to Oxetane-2-carboxylic Acid

Oxidizing AgentTypical Reaction ConditionsNotes
Potassium Permanganate (KMnO4)Basic aqueous solution, followed by acidificationA strong and effective oxidizing agent. chemrxiv.org
Jones Reagent (CrO3/H2SO4)Acetone solventA powerful oxidizing agent, care must be taken with sensitive substrates.
Pinnick Oxidation (NaClO2)t-BuOH/H2O, with a chlorine scavenger (e.g., 2-methyl-2-butene)A mild and selective method for oxidizing aldehydes to carboxylic acids.

Reduction to 2-Hydroxymethyl Oxetanes

The reduction of the aldehyde group in this compound to a primary alcohol yields 2-hydroxymethyl oxetane. This transformation is typically achieved using common reducing agents. The choice of reagent is often dictated by the desired selectivity and the presence of other reducible functional groups.

Standard hydride reagents are effective for this reduction. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a mild and commonly used reagent for this purpose. For more resistant aldehydes or when a more powerful reducing agent is required, lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) can be employed. However, care must be taken with LiAlH4 as it can potentially lead to the decomposition of oxetane carboxylates at temperatures above 0 °C. chemrxiv.org Performing the reaction at lower temperatures (–30 to –10 °C) has been shown to be successful in most cases. chemrxiv.org

Table 2: Common Reducing Agents for the Synthesis of 2-Hydroxymethyl Oxetane

Reducing AgentTypical SolventKey Characteristics
Sodium Borohydride (NaBH4)Methanol, EthanolMild and selective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH4)Diethyl ether, THFPowerful reducing agent, can reduce a wider range of functional groups. Requires careful temperature control to avoid decomposition of the oxetane ring. chemrxiv.org
Diisobutylaluminium Hydride (DIBAL-H)Toluene, HexaneCan be used for the partial reduction of esters to aldehydes, but also effectively reduces aldehydes to alcohols.

Condensation Reactions and Enamine/Imine Formation

This compound readily undergoes condensation reactions with primary and secondary amines to form imines and enamines, respectively. These reactions are fundamental in organic synthesis for the construction of carbon-nitrogen bonds and for the introduction of nitrogen-containing functional groups.

The reaction with a primary amine (R-NH2) typically requires an acid catalyst and results in the formation of an N-substituted imine (a Schiff base). The mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the imine.

When this compound reacts with a secondary amine (R2NH), an enamine is formed. masterorganicchemistry.comyoutube.com This reaction also generally requires an acid catalyst to facilitate the dehydration step. masterorganicchemistry.com The resulting enamine has a nucleophilic α-carbon and can participate in various subsequent reactions, such as alkylation. masterorganicchemistry.com The formation of both imines and enamines is typically reversible, and the equilibrium can often be shifted towards the product by removing the water that is formed during the reaction. masterorganicchemistry.com

Wittig and Related Olefination Reactions

The aldehyde functionality of this compound is a prime substrate for Wittig and related olefination reactions, which are powerful methods for the formation of carbon-carbon double bonds. organic-chemistry.orgwikipedia.orglumenlearning.comlibretexts.orglibretexts.org These reactions involve the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent) or a phosphonate (B1237965) carbanion (in the Horner-Wadsworth-Emmons reaction).

In the classic Wittig reaction, a triphenylphosphonium ylide (Ph3P=CHR) reacts with this compound to produce an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglumenlearning.com The stereochemical outcome of the reaction (E or Z-alkene) is dependent on the nature of the ylide. Non-stabilized ylides generally lead to the Z-alkene, while stabilized ylides tend to favor the E-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate carbanion. wikipedia.orgalfa-chemistry.comyoutube.comorganic-chemistry.org This method often provides excellent E-selectivity and has the advantage that the water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.com The HWE reaction is a reliable method for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl compounds. nrochemistry.com The Still-Gennari modification of the HWE reaction allows for the preparation of (Z)-olefins with high stereoselectivity. youtube.comnrochemistry.com

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Olefination of this compound

ReactionReagentTypical StereoselectivityByproduct
Wittig ReactionPhosphorus Ylide (Ph3P=CHR)Z-alkene (non-stabilized ylides), E-alkene (stabilized ylides) organic-chemistry.orgTriphenylphosphine oxide
Horner-Wadsworth-Emmons ReactionPhosphonate CarbanionPredominantly E-alkene wikipedia.orgorganic-chemistry.orgDialkyl phosphate salt
Still-Gennari ModificationElectron-withdrawing phosphonatesPredominantly Z-alkene nrochemistry.comDialkyl phosphate salt

Ring Expansion and Rearrangement Processes

The strained four-membered ring of this compound can undergo ring expansion and rearrangement reactions under various conditions, leading to the formation of larger heterocyclic systems. These transformations are often driven by the release of ring strain and can be promoted by catalysts or specific reagents.

Formation of Larger Heterocyclic Systems

One of the notable rearrangement pathways for oxetanes involves their expansion to form five-membered rings, such as tetrahydrofurans. nih.govrsc.orgresearchgate.net This can be achieved through various synthetic strategies. For example, treatment of oxetanes with diazo compounds in the presence of a chiral copper catalyst can lead to ring expansion, affording tetrahydrofuran derivatives. acs.org Photochemical methods have also been developed for the ring expansion of oxetanes to tetrahydrofurans under metal-free conditions. rsc.orgresearchgate.net

Furthermore, Lewis acid-mediated rearrangements of oxetanes can lead to the formation of larger heterocyclic structures. researchgate.netresearchgate.net For instance, the reaction of oxetane-tethered anilines in the presence of a catalyst like In(OTf)3 can result in an unexpected skeletal reorganization to form 1,2-dihydroquinolines. nih.gov These types of rearrangements highlight the utility of the strained oxetane ring as a precursor to more complex heterocyclic systems.

Table 4: Examples of Ring Expansion and Rearrangement Reactions of Oxetanes

Starting MaterialReagents/ConditionsProduct
OxetaneDiazoester, Copper catalyst, Chiral ligandTetrahydrofuran acs.org
OxetaneDiazoalkane, Blue LEDs (photochemical)Tetrahydrofuran researchgate.net
Oxetane-tethered anilineIn(OTf)31,2-Dihydroquinoline nih.gov

Computational and Theoretical Studies of Oxetane 2 Carbaldehyde

Conformational Analysis and Strain Energy Calculations

The conformational landscape of oxetane-2-carbaldehyde is dictated by the puckered nature of the four-membered oxetane (B1205548) ring and the rotational orientation of the adjacent carbaldehyde group. The oxetane ring itself is not planar, adopting a puckered conformation to alleviate torsional strain, with reported puckering angles around 10 degrees. acs.orgresearchgate.net For this compound, two primary puckered conformers of the ring are expected, with the aldehyde substituent occupying either an axial or equatorial position.

Furthermore, rotation around the C2-C(aldehyde) bond introduces additional conformers. It is computationally predicted that the most stable conformers will seek to minimize steric interactions between the aldehyde group and the oxetane ring hydrogens. Ab initio and Density Functional Theory (DFT) calculations on related 2-substituted oxetanes suggest that the equatorial conformer is generally more stable than the axial conformer. researchgate.netcore.ac.uk

Table 1: Estimated Relative Energies of this compound Conformers (Illustrative)

ConformerAldehyde OrientationRing PuckeringEstimated Relative Energy (kcal/mol)
1 EquatorialPuckered0.0 (most stable)
2 AxialPuckered1.5 - 3.0
3 EquatorialPlanar (Transition State)> 5.0

Note: This table is illustrative and based on data from analogous 2-substituted oxetanes. Actual values would require specific DFT or ab initio calculations.

Reaction Mechanism Elucidation (e.g., transition states, intermediates)

A primary reaction for the synthesis of oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.govacs.org In the context of forming this compound, this would involve the reaction of glyoxal (B1671930) (or a protected precursor) with ethylene (B1197577) under photochemical conditions.

Computational studies on the Paternò-Büchi reaction mechanism have revealed a complex pathway involving electronically excited states. ustc.edu.cnacs.orgnih.gov The reaction typically proceeds from the triplet excited state of the carbonyl compound, which adds to the ground-state alkene to form a 1,4-biradical intermediate. nih.govacs.org This biradical can then undergo intersystem crossing to the singlet state and subsequent ring closure to form the oxetane product.

Theoretical calculations have been instrumental in characterizing the geometries and energies of the transition states and intermediates along this pathway. For the reaction forming an oxetane, the transition state for the initial C-C or C-O bond formation from the triplet exciplex and the subsequent transition state for ring closure of the singlet biradical are key points on the potential energy surface. The regioselectivity of the reaction is often governed by the relative stability of the possible biradical intermediates. nih.gov

Table 2: Key Intermediates and Transition States in a Model Paternò-Büchi Reaction (Illustrative)

SpeciesDescriptionKey Computational Insights
TS1 Transition state for the formation of the 1,4-biradicalCharacterized by an elongated C-C or C-O bond being formed.
Int1 Triplet 1,4-biradical intermediateA key intermediate whose stability dictates regioselectivity.
ISC Intersystem CrossingTransition from the triplet to the singlet potential energy surface.
TS2 Transition state for ring closureInvolves the formation of the final C-O or C-C bond of the ring.

Note: This table describes a generalized mechanism. The specific energetics and structures for the formation of this compound would require dedicated computational investigation.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. nih.gov In the context of the Paternò-Büchi reaction to form this compound, the interaction between the frontier orbitals of the excited carbonyl compound and the ground-state alkene is crucial.

The reaction is typically initiated by the excitation of an electron from a non-bonding orbital on the carbonyl oxygen (n) to an antibonding π* orbital (n → π* transition). The key FMO interactions are between the singly occupied molecular orbitals (SOMOs) of the excited carbonyl and the HOMO/LUMO of the alkene. The relative energies of these orbitals determine the course of the reaction.

While specific FMO energy values for this compound are not published, we can infer its electronic properties from related molecules. The HOMO is expected to be localized primarily on the oxygen atom of the oxetane ring and the carbonyl oxygen, while the LUMO would be associated with the π* system of the carbaldehyde group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. nih.gov

Table 3: Estimated Frontier Molecular Orbital Energies for Analogous Compounds (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Oxetane~ -10.5~ 4.0~ 14.5
Acrolein~ -10.9~ -0.9~ 10.0
This compound (Estimated) ~ -10.7~ -1.5~ 9.2

Note: These values are illustrative and based on computational data for oxetane and acrolein. nih.gov The actual values for this compound would be influenced by the interaction of the two functional groups.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. These descriptors are often calculated using DFT. For this compound, several descriptors would be important for characterizing its reactivity.

Mulliken and Natural Bond Orbital (NBO) Charges: These provide insight into the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. The carbonyl carbon is expected to carry a significant positive charge, making it susceptible to nucleophilic attack, while the carbonyl and oxetane oxygens will be centers of negative charge.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the most negative potential (red regions) would be located around the oxygen atoms, indicating sites for electrophilic attack. The regions of positive potential (blue regions) would be near the hydrogens and the carbonyl carbon.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. A lower chemical hardness and higher electrophilicity index would suggest greater reactivity.

Table 4: Selected Quantum Chemical Descriptors and Their Significance (Conceptual)

DescriptorDefinitionPredicted Characteristics for this compound
Chemical Hardness (η) (ELUMO - EHOMO) / 2Moderately hard, due to the saturated oxetane ring.
Electrophilicity Index (ω) μ2 / (2η)The carbonyl group will contribute to a significant electrophilic character.
Dipole Moment (μ) Measure of molecular polarityExpected to have a significant dipole moment due to the two oxygen atoms.

Hydrogen Bonding and Inductive Effects of the Oxetane Ring

The oxygen atom of the oxetane ring, with its available lone pairs, can act as a hydrogen bond acceptor. acs.org Computational studies of oxetane-water complexes have shown that a hydrogen bond forms between a water hydrogen and the oxetane oxygen. In this compound, the carbonyl oxygen can also participate in hydrogen bonding. The relative basicity of the two oxygen atoms would influence the preferred hydrogen bonding site. It is likely that the carbonyl oxygen would be the stronger hydrogen bond acceptor due to resonance stabilization of the resulting complex.

The oxetane ring is known to exert a significant inductive electron-withdrawing effect due to the electronegativity of the ring oxygen. This effect is transmitted through the sigma framework of the molecule. This inductive effect will influence the reactivity of the adjacent carbaldehyde group. Specifically, it would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl aldehyde. This effect would also slightly increase the acidity of the aldehyde proton.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of "Oxetane-2-carbaldehyde". Both ¹H and ¹³C NMR spectra offer critical information for confirming the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, the aldehydic proton is expected to be the most downfield signal, typically appearing in the range of δ 9.5-9.9 ppm due to the deshielding effect of the carbonyl group. libretexts.org The protons on the oxetane (B1205548) ring would exhibit characteristic shifts. The proton at the C2 position, being adjacent to both the oxygen atom and the aldehyde group, would be significantly deshielded. The protons on the C3 and C4 positions of the oxetane ring would appear at different chemical shifts due to their varying proximity to the substituents. For comparison, in (2R)-oxetane-2-carboxylic acid, the oxetane protons appear in the range of 4.5-5.0 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is highly deshielded and would appear significantly downfield, typically around 190-200 ppm. The carbons of the oxetane ring would resonate at characteristic positions, influenced by the ring strain and the electronegativity of the oxygen atom. For instance, in various oxetane derivatives, the carbons of the oxetane ring show signals in the range of δ 50-85 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic H9.5 - 9.9-
C2-H~5.0~75
C3-H₂~2.5 - 3.0~25
C4-H₂~4.5 - 4.8~70
C=O-190 - 200

Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in "this compound". The most prominent and diagnostic absorption band in the IR spectrum would be the C=O stretching vibration of the aldehyde group. This strong band is typically observed in the region of 1740-1720 cm⁻¹ for saturated aliphatic aldehydes. vscht.czpressbooks.pub The presence of the strained oxetane ring might slightly influence this frequency.

Another characteristic feature for an aldehyde is the C-H stretching vibration of the aldehyde group, which usually appears as a pair of weak to medium bands around 2830-2820 cm⁻¹ and 2730-2720 cm⁻¹. vscht.cz The presence of the oxetane ring is confirmed by the characteristic C-O-C stretching vibrations, which are typically found in the fingerprint region, around 1000-950 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the oxetane ring would be observed in the 3000-2850 cm⁻¹ region. uomustansiriyah.edu.iq For comparison, in (2R)-oxetane-2-carboxylic acid, a typical carbonyl stretching frequency is observed around 1700 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O (Aldehyde)1740 - 1720Strong
C-H (Aldehyde)2830 - 2820, 2730 - 2720Medium, Weak
C-O-C (Oxetane)1000 - 950Medium to Strong
C-H (Aliphatic)3000 - 2850Medium

Note: The absorption ranges are based on established IR correlation tables.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. For "this compound", a single-crystal X-ray diffraction analysis would precisely determine bond lengths, bond angles, and the conformation of the oxetane ring.

Table 3: Expected Structural Parameters from X-ray Crystallography for this compound

Parameter Expected Value
Oxetane Ring ConformationPuckered
C-O Bond Length (ring)~1.44 Å
C-C Bond Length (ring)~1.54 Å
C-C=O Bond Angle~120°
O-C-C=O Torsion AngleDependent on conformation

Note: Expected values are based on data from known oxetane structures. beilstein-journals.org

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration

Since "this compound" is a chiral molecule, chiroptical methods are essential for determining its absolute configuration (R or S). Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-proteomics.com

Table 4: Application of Electronic Circular Dichroism (ECD) for this compound

Technique Application Expected Outcome
Electronic Circular Dichroism (ECD)Determination of absolute configurationComparison of experimental and calculated spectra to assign R/S configuration.

Applications of Oxetane 2 Carbaldehyde and Its Derivatives in Organic Synthesis

As a Versatile Building Block for Complex Molecules

The inherent ring strain of the oxetane (B1205548) moiety, estimated to be around 25.5 kcal/mol, makes it susceptible to ring-opening reactions, while the aldehyde group offers a site for a wide array of chemical transformations. beilstein-journals.org This dual reactivity allows chemists to employ oxetane-2-carbaldehyde as a linchpin in the synthesis of complex molecules.

Oxidation of the aldehyde to a carboxylic acid, for instance, yields oxetane-2-carboxylic acid, which can be further elaborated. chemrxiv.org3s-tech.net Conversely, reduction provides access to oxetane-2-methanol. acs.org These simple transformations generate a suite of oxetane-containing building blocks amenable to a variety of coupling reactions and functional group interconversions. chemrxiv.orgacs.org The aldehyde itself can participate in reactions such as Wittig olefination, aldol (B89426) condensations, and reductive aminations, providing a gateway to a diverse range of substituted oxetanes. The stability of the oxetane ring under many of these conditions allows for its incorporation into larger, more complex structures. chemrxiv.org

A notable application of this compound is in the synthesis of compounds with enhanced physicochemical properties for medicinal chemistry. The incorporation of the oxetane motif can improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for commonly found groups like gem-dimethyl or carbonyl functionalities. nih.govnih.govresearchgate.net

Synthesis of Spirocyclic and Fused Heterocyclic Compounds

The unique structural features of this compound make it an excellent precursor for the synthesis of spirocyclic and fused heterocyclic systems. These motifs are of significant interest in drug discovery due to their rigid three-dimensional structures.

One common strategy involves the conversion of the aldehyde to a suitable functional group that can participate in an intramolecular cyclization. For example, the aldehyde can be transformed into a tethered alkene, which can then undergo a ring-closing metathesis to form a spirocycle. chemrxiv.org Another approach involves the reaction of this compound with bifunctional reagents, where one functional group reacts with the aldehyde and the other participates in a subsequent cyclization onto the oxetane ring or a newly formed part of the molecule.

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful method for constructing oxetane rings and can be adapted to create spirocyclic systems. nih.gov While not directly starting from this compound, this reaction highlights the utility of the oxetane core in forming complex polycyclic structures. Additionally, N,O-acetals derived from 3-oxetanone, a related oxetane building block, have been shown to undergo reactions to form a diverse set of spiro and fused heterocycles. researchgate.net The synthesis of spirocyclic oxetanes has been achieved through various methods, including the ring-closure of appropriately substituted precursors. nih.gov

Precursor for Pharmacologically Relevant Scaffolds

The oxetane ring is a privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for the synthesis of numerous pharmacologically active compounds. nih.govnih.govacs.org The ability of the oxetane moiety to act as a hydrogen bond acceptor and to introduce conformational rigidity makes it a valuable component in the design of enzyme inhibitors and receptor ligands. acs.orgmdpi.com

Derivatives of this compound have been incorporated into a wide range of therapeutic agents. For example, the corresponding oxetane-2-carboxylic acid has been explored for its potential in drug discovery. The aldehyde functionality can be used to introduce the oxetane motif onto existing drug scaffolds, thereby modifying their pharmacokinetic and pharmacodynamic properties. nih.gov The introduction of an oxetane can lead to improved metabolic stability and reduced clearance, which are desirable attributes for drug candidates. acs.org

The synthesis of oxetane-containing analogues of existing drugs has demonstrated the potential of this scaffold to enhance biological activity and overcome limitations of earlier generation compounds. For instance, the replacement of other cyclic ethers with an oxetane ring has been shown to improve metabolic stability in certain arylsulfonamides. acs.org

Role in the Construction of Natural Product Analogues

Many natural products possess complex and biologically significant structures that include the oxetane ring. eurjchem.commdpi.com this compound and its derivatives are valuable tools for the synthesis of analogues of these natural products, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents.

The total synthesis of oxetane-containing natural products often involves the strategic introduction of the oxetane ring at a key stage. eurjchem.com While the direct use of this compound in a completed total synthesis is not extensively documented in the provided results, its utility as a building block for constructing key fragments is evident. The aldehyde can be used to build side chains or to participate in cyclization reactions that form other rings within the natural product scaffold.

For example, the synthesis of analogues of paclitaxel (B517696) (Taxol®), a prominent anticancer drug containing an oxetane ring, could potentially utilize derivatives of this compound to modify the core structure and explore new biological activities. mdpi.com The ability to synthesize and functionalize the oxetane ring is crucial for accessing these complex molecules. eurjchem.com

Influence of the Oxetane 2 Carbaldehyde Motif on Molecular Properties in Academic Design

Impact on Molecular Three-Dimensionality and Conformational Constraints

The oxetane (B1205548) ring itself is a compact, polar, and notably three-dimensional (3D) motif. nih.govacs.org Unlike the relatively flat and flexible nature of acyclic chains or larger rings, the four-membered oxetane ring is nearly planar but can adopt a puckered conformation, particularly when substituted. acs.orgmdpi.com This inherent rigidity can lock the conformation of a molecule, which can be advantageous for improving binding affinity to a biological target. acs.org

The introduction of an oxetane can increase the fraction of sp³-hybridized carbons in a molecule, a feature often associated with improved clinical success rates for drug candidates due to enhanced target selectivity and better pharmacokinetic profiles. acs.org For instance, the replacement of a gem-dimethyl group with an oxetane not only increases three-dimensionality but can also alter the conformational preferences of adjacent aliphatic chains, favoring synclinal over antiplanar arrangements. researchgate.net In the context of oxetane-2-carbaldehyde, the aldehyde group at the 2-position further influences the local conformation and provides a point for synthetic elaboration, allowing for the exploration of diverse chemical space while maintaining the conformational constraints imposed by the oxetane ring.

Studies on peptides have shown that incorporating a 3-amino-oxetane as a peptide bond isostere can introduce a kink in the helical axis and disrupt typical hydrogen bonding patterns, significantly altering the secondary structure. nih.gov While this specific example does not involve this compound, it highlights the significant conformational impact of the oxetane ring on macromolecular structures.

Modulation of Polarity and Hydrogen Bond Acceptor Capabilities

The oxetane motif is characterized by its high polarity and its capacity to act as a hydrogen bond acceptor. nih.govresearchgate.net The oxygen atom within the strained four-membered ring possesses lone pairs of electrons that are readily available for hydrogen bonding. acs.org In fact, oxetanes are considered more effective hydrogen bond acceptors than other cyclic ethers like tetrahydrofuran (B95107) and are competitive with many carbonyl-containing functional groups such as aldehydes, ketones, and esters. acs.orgmdpi.combeilstein-journals.org

The polarity of the oxetane ring can be leveraged to improve the aqueous solubility of drug candidates, a critical parameter for bioavailability. researchgate.netnih.gov By replacing less polar moieties like a gem-dimethyl group, an oxetane can significantly enhance solubility without a substantial increase in molecular weight. researchgate.net The this compound, possessing both the polar oxetane ring and a carbonyl group, would be expected to have even more pronounced polar characteristics and hydrogen bond accepting capabilities. The table below illustrates the general properties of the this compound.

PropertyValueSource
Molecular FormulaC₄H₆O₂ chemscene.com
Molecular Weight86.09 chemscene.com
Topological Polar Surface Area (TPSA)26.3 Ų chemscene.com
LogP-0.0258 chemscene.com
Hydrogen Bond Acceptors2 chemscene.com
Hydrogen Bond Donors0 chemscene.com

This table is based on computational data for this compound.

Influence on Metabolic Stability in in vitro Academic Models

The introduction of an oxetane ring into a molecule can significantly enhance its metabolic stability. researchgate.netnih.gov This is often achieved by replacing metabolically labile groups, such as gem-dimethyl groups or carbonyls, with the more robust oxetane moiety. researchgate.netacs.orgbeilstein-journals.org The oxetane ring can block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. acs.org

For example, replacing a cyclohexyl group, which is prone to extensive oxidation, with an oxetane ring led to a potent γ-secretase inhibitor with a reduced tendency for oxidative metabolism. acs.org Studies have shown that 3-substituted oxetanes are generally more stable to human liver microsomes (HLM) than their 2-substituted counterparts. acs.orgacs.org This increased stability is often linked to a reduction in lipophilicity and potentially unfavorable interactions between the oxetane's heteroatom and the CYP active site. acs.org

In one study, the replacement of a methyl group with an oxetane unit in a kinase inhibitor not only improved potency but also resulted in a compound that was stable in in vitro human and mouse liver microsomal assays. nih.gov The favorable in vitro metabolic properties often translate to improved in vivo pharmacokinetic profiles, including increased exposure and bioavailability. nih.gov The this compound, being a 2-substituted oxetane, might be more susceptible to metabolism compared to a 3-substituted analogue, but it can still offer an improvement over more labile functionalities.

The following table provides examples of how oxetane incorporation has improved metabolic stability in specific cases.

Original Compound FeatureReplacementOutcomeReference
Cyclohexyl group3-substituted oxetaneIncreased microsomal stability acs.org
Methyl groupOxetaneStable in human and mouse liver microsomal assay nih.gov
DimethylisoxazoleMethoxymethyl-oxetaneDrastically improved metabolic stability acs.org

Bioisosteric Replacement Strategies for Carbonyl Groups

The oxetane ring is considered a valuable bioisostere for the carbonyl group. nih.govacs.org This is due to their comparable polarity, hydrogen-bonding ability, and the similar spatial orientation of the oxygen lone pairs. acs.orgbeilstein-journals.org However, the oxetane offers a key advantage in terms of metabolic stability. beilstein-journals.org Carbonyl groups can be susceptible to enzymatic reduction or can increase the acidity of adjacent protons, leading to epimerization, whereas the oxetane ring is generally more resistant to such metabolic transformations. beilstein-journals.org

Replacing a carbonyl with an oxetane can circumvent carbonyl-specific enzymatic degradation, improve aqueous solubility, and provide access to novel chemical space and intellectual property. nih.gov While the oxetane in this compound is adjacent to a carbonyl rather than replacing it, the principles of bioisosterism highlight the value of the oxetane motif in modulating properties often associated with carbonyls. The aldehyde group of this compound itself can be a starting point for creating structures where the oxetane ring is positioned to mimic a carbonyl in a larger, more complex molecule.

The analogy between oxetanes and carbonyls has been a driving force in their adoption in drug discovery, allowing chemists to fine-tune molecular properties while retaining key interactions with biological targets. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of oxetane-2-carbaldehyde and its derivatives remains an area of active investigation, driven by the increasing incorporation of the oxetane (B1205548) motif in medicinal chemistry and materials science. acs.orgacs.org Current research focuses on developing more efficient, scalable, and stereocontrolled synthetic methodologies.

One promising approach involves the oxidation of the corresponding primary alcohol, (oxetan-2-yl)methanol. Reagents like Dess-Martin periodinane (DMP) and pyridinium (B92312) chlorochromate (PCC) have proven effective for this transformation, particularly when other functional groups are present. chemrxiv.org For instance, DMP is well-suited for substrates containing α-NHBoc substituents, while chromium(VI) reagents are effective for alkyl-substituted oxetanes. chemrxiv.org

Another key strategy is the functionalization of readily available oxetane precursors. For example, oxetan-3-one can be converted to various derivatives, including those that can be subsequently transformed into this compound. chemrxiv.org The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, represents a powerful, atom-economical method for constructing the oxetane ring in a single step. beilstein-journals.orgnih.govrsc.org Recent advancements have focused on expanding the substrate scope of this reaction to include less reactive aliphatic ketones and electron-deficient alkenes. rsc.org

Furthermore, ring expansion reactions of epoxides offer a viable route to oxetanes. beilstein-journals.org The development of catalysts that can mediate this transformation efficiently and with high regioselectivity is a significant area of research. researchgate.net The use of sulfur-stabilized carbanions has also been explored for the ring expansion of epoxides to oxetanes. beilstein-journals.org

The table below summarizes some of the key synthetic strategies being explored:

Synthetic Strategy Key Features Example Reaction References
Oxidation of (Oxetan-2-yl)methanolUtilizes readily available starting materials.Oxidation with Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). chemrxiv.org
Paternò-Büchi Reaction[2+2] photocycloaddition, atom-economical.Reaction of a carbonyl compound with an alkene under photochemical conditions. beilstein-journals.orgnih.govrsc.org
Epoxide Ring ExpansionForms the oxetane ring from a three-membered precursor.Catalytic ring expansion of epoxides. beilstein-journals.orgresearchgate.net
Functionalization of Oxetan-3-oneVersatile approach starting from a commercially available building block.Horner-Wadsworth-Emmons reaction to form α,β-unsaturated esters. chemrxiv.org

Future efforts will likely focus on developing catalytic and enantioselective methods to access chiral this compound and its derivatives, further expanding their utility in asymmetric synthesis. researchgate.net

Exploration of New Reactivity Patterns and Transformations

The strained four-membered ring of this compound imparts unique reactivity, making it a versatile intermediate for a variety of chemical transformations. acs.orgdigitellinc.com The aldehyde group itself is a hub for numerous reactions, while the oxetane ring can undergo ring-opening reactions under specific conditions. chemrxiv.orgdigitellinc.com

The aldehyde functionality of this compound can undergo a wide range of typical aldehyde reactions. These include:

Oxidation to the corresponding carboxylic acid. chemrxiv.org

Reduction to the primary alcohol. chemrxiv.org

Reductive amination to form amines. sigmaaldrich.com

Wittig-type reactions , such as the Horner-Wadsworth-Emmons reaction, to generate alkenes. chemrxiv.org

Henry reaction with nitroalkanes to produce β-nitro alcohols. chemrxiv.org

Seyferth-Gilbert homologation to form terminal alkynes. chemrxiv.org

The oxetane ring is generally stable under basic and neutral conditions but can be susceptible to ring-opening in the presence of strong acids or certain nucleophiles. chemrxiv.org This reactivity can be strategically employed in synthesis. For instance, the ring can be opened by nucleophiles, leading to functionalized acyclic compounds. acs.org

Researchers are actively exploring new transformations of this compound and related compounds. For example, the development of tandem reactions that involve both the aldehyde and the oxetane ring could lead to the rapid construction of complex molecular architectures. The influence of substituents on the reactivity of the oxetane ring is also an area of ongoing study. chemrxiv.org

The following table highlights some of the key transformations of the aldehyde group in oxetane derivatives:

Transformation Reagents/Conditions Product Type References
OxidationKMnO4Carboxylic Acid chemrxiv.org
ReductionLiAlH4 (at low temperatures)Primary Alcohol chemrxiv.org
Horner-Wadsworth-EmmonsPhosphonate (B1237965) ylidesα,β-Unsaturated Ester chemrxiv.org
Henry ReactionNitroalkanes, baseβ-Nitro Alcohol chemrxiv.org
Seyferth-Gilbert HomologationOhira-Bestmann reagentAlkyne chemrxiv.org

Future research will likely focus on uncovering novel catalytic systems that can selectively activate either the aldehyde or the oxetane ring, enabling a wider range of synthetic applications.

Application in Supramolecular Chemistry and Materials Science

The unique structural and electronic properties of the oxetane ring make this compound and its derivatives promising building blocks in supramolecular chemistry and materials science. researchgate.net The oxetane moiety can act as a hydrogen bond acceptor due to the exposed lone pairs of the oxygen atom, a property that is crucial for the formation of self-assembled structures. mdpi.com

In supramolecular chemistry, the directional nature of the hydrogen bonds involving the oxetane oxygen can be exploited to design and construct well-defined molecular assemblies, such as capsules, cages, and polymers. dokumen.pub The aldehyde group of this compound provides a reactive handle for covalently linking these building blocks into larger supramolecular architectures.

In materials science, the incorporation of oxetane units into polymers can significantly influence their properties. For example, oxetanes can enhance the thermal stability and mechanical strength of polymers. The polarity of the oxetane ring can also be used to tune the solubility and other physicochemical properties of materials. acs.org The aldehyde functionality allows for the facile incorporation of these units into polymer backbones or as pendant groups through various polymerization and post-polymerization modification techniques.

The potential applications of this compound derivatives in these fields are summarized below:

Field Potential Application Key Feature of Oxetane Moiety References
Supramolecular ChemistryFormation of self-assembled structures (e.g., capsules, polymers).Hydrogen bond acceptor. mdpi.comdokumen.pub
Materials ScienceDevelopment of polymers with enhanced thermal and mechanical properties.Rigidity and polarity of the ring.
Materials ScienceTuning of material properties like solubility.Polarity. acs.org

Future research in this area will likely involve the synthesis of more complex oxetane-containing molecules with specific functionalities designed for targeted applications in areas such as drug delivery, sensing, and advanced materials.

Advanced Computational Modeling for Structure-Property Relationships

Computational modeling has become an indispensable tool for understanding the structure-property relationships of molecules, and this compound is no exception. nih.gov Quantum mechanical calculations can provide valuable insights into the geometry, electronics, and reactivity of this compound.

Computational studies can be used to:

Predict molecular properties: Properties such as the dipole moment, polarizability, and frontier molecular orbital energies can be calculated to understand the molecule's behavior. For instance, the topological polar surface area (TPSA) and logarithm of the partition coefficient (LogP) can be computationally estimated. chemscene.com

Analyze conformational preferences: The puckered nature of the oxetane ring can be studied, and the preferred conformations of the molecule can be determined. mdpi.com

Investigate reaction mechanisms: The transition states and reaction pathways of various transformations involving this compound can be modeled to understand the underlying mechanisms and predict reactivity. beilstein-journals.org

Design new molecules: By understanding the structure-property relationships, new oxetane derivatives with desired properties can be designed in silico before their synthesis in the lab.

Computational modeling has been used to study the effect of the oxetane ring on the properties of larger molecules, for example, in the context of drug design where oxetanes can act as bioisosteres for other functional groups like carbonyls or gem-dimethyl groups. acs.orgnih.gov These studies have shown that the oxetane motif can improve properties such as metabolic stability and aqueous solubility. acs.org

The table below presents some computationally derived properties of this compound:

Property Calculated Value Significance Reference
TPSA26.3 ŲRelates to drug transport properties. chemscene.com
LogP-0.0258Indicates hydrophilicity/lipophilicity. chemscene.com
H-Bond Acceptors2Potential for hydrogen bonding interactions. chemscene.com
Rotatable Bonds1Conformational flexibility. chemscene.com

Future research will likely involve the use of more sophisticated computational methods, such as molecular dynamics simulations, to study the behavior of this compound in different environments and its interactions with other molecules, such as biological macromolecules.

Integration into Automated Synthesis Platforms

The increasing demand for novel chemical entities in various fields, particularly in drug discovery, has driven the development of automated synthesis platforms. sigmaaldrich.comchemspeed.comchemrxiv.org These platforms enable the rapid and efficient synthesis of compound libraries with high reproducibility. beilstein-journals.org this compound, as a versatile building block, is an ideal candidate for integration into such automated workflows.

Automated synthesis platforms can perform a variety of chemical reactions, including many of the transformations that this compound can undergo. sigmaaldrich.com For example, reactions such as reductive amination, amide bond formation, and various cross-coupling reactions are commonly automated. sigmaaldrich.comchemrxiv.org By utilizing pre-packaged reagent cartridges and robotic liquid handling, these platforms can significantly accelerate the synthesis of diverse libraries of oxetane-containing compounds. sigmaaldrich.com

The integration of this compound into automated synthesis can offer several advantages:

High-throughput synthesis: Rapidly generate large libraries of oxetane derivatives for screening in drug discovery or materials science applications. chemspeed.com

Increased efficiency: Reduce the time and manual effort required for synthesis. chemrxiv.org

Improved reproducibility: Minimize human error and ensure consistent reaction outcomes. beilstein-journals.org

Facilitated optimization: Quickly screen different reaction conditions to find the optimal parameters for a given transformation.

A number of companies now offer automated synthesis platforms capable of performing a wide range of chemical reactions. sigmaaldrich.comchemspeed.com The development of standardized protocols for the use of this compound on these platforms would further enhance its utility as a building block.

The table below lists some reaction types relevant to this compound that are amenable to automation:

Automated Reaction Type Relevance to this compound Platform Examples References
Reductive AminationConversion of the aldehyde to a wide range of amines.Synple Chem, Chemspeed sigmaaldrich.comchemspeed.com
N-Heterocycle FormationUse of the aldehyde to construct heterocyclic scaffolds.Synple Chem sigmaaldrich.com
C-C Bond FormationSuzuki-Miyaura coupling, Knoevenagel condensation after derivatization.MIK-I chemrxiv.org

The future of chemical synthesis lies in the increasing integration of automation and data science. As a key building block, this compound is well-positioned to play a significant role in this evolving landscape, enabling the accelerated discovery of new molecules with valuable properties.

Q & A

Q. What are the established synthetic routes for Oxetane-2-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via oxidation of oxetane-2-methanol or through ring-opening functionalization of substituted oxetanes. Optimization involves adjusting parameters such as temperature, catalyst loading (e.g., TEMPO/NaOCl systems), and solvent polarity. Design of Experiments (DOE) frameworks can systematically evaluate interactions between variables (e.g., pH, reaction time) to maximize efficiency . Characterization via 1^1H/13^13C NMR and FT-IR confirms aldehyde functionality and oxetane ring integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (δ ~9.6 ppm for aldehyde proton) and 13^13C NMR (δ ~200 ppm for carbonyl carbon) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
  • HPLC/GC : For purity assessment, especially when isolating intermediates or final products .

Q. How does this compound’s stability vary under different storage conditions?

The compound is sensitive to light, moisture, and oxidation due to its aldehyde group. Stability studies recommend storage under inert atmospheres (argon) at -20°C in anhydrous solvents (e.g., THF or DCM). Accelerated degradation studies (40°C/75% RH) can predict shelf-life and identify degradation byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

The aldehyde group undergoes nucleophilic attack (e.g., Grignard reagents or hydride reductions), while the oxetane ring’s strain (≈25 kcal/mol) influences regioselectivity. Computational studies (DFT) reveal transition-state geometries and charge distribution, aiding in predicting stereochemical outcomes . Kinetic experiments (e.g., monitoring by in-situ IR) can quantify rate constants for competing pathways .

Q. How can computational modeling (e.g., DFT or MD simulations) guide the design of derivatives based on this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while Molecular Dynamics (MD) simulations assess solvation effects and conformational flexibility. These models validate experimental observations, such as the impact of substituents on ring strain or aldehyde electrophilicity .

Q. How should researchers address contradictions in experimental data, such as inconsistent NMR yields versus HPLC purity?

  • Replication : Repeat experiments under standardized conditions.
  • Cross-validation : Use complementary techniques (e.g., 1^1H NMR quantitation vs. HPLC area-under-curve).
  • Error Analysis : Identify systematic errors (e.g., calibration drift in HPLC) or sample degradation .

Q. What strategies are effective for incorporating this compound into structure-activity relationship (SAR) studies for drug discovery?

  • Bioisosteric Replacement : Compare oxetane-containing analogs with traditional carbonyl or ether motifs.
  • In vitro Assays : Test metabolic stability (e.g., liver microsomes) and binding affinity (SPR or ITC).
  • Crystallography : Resolve protein-ligand complexes to map interactions influenced by the oxetane ring’s rigidity .

Methodological Recommendations

  • Data Interpretation : Use statistical tools (e.g., ANOVA for DOE results) and software like Gaussian or Schrödinger for computational analyses .
  • Reporting Standards : Follow ICMJE guidelines for experimental reproducibility, including detailed synthetic protocols and raw data archiving .
  • Ethical Considerations : Adhere to safety protocols (e.g., fume hood use, PPE) when handling aldehydes, as outlined in OSHA-compliant SDS documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.